molecular formula C4H6N4O B1223030 4,5-Diaminopyrimidin-2-ol CAS No. 23899-73-2

4,5-Diaminopyrimidin-2-ol

Cat. No.: B1223030
CAS No.: 23899-73-2
M. Wt: 126.12 g/mol
InChI Key: ZOAGFDYQEMSRDR-UHFFFAOYSA-N
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Description

4,5-Diaminopyrimidin-2-ol is an organic compound belonging to the class of pyrimidines, which are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring

Biochemical Analysis

Biochemical Properties

4,5-Diaminopyrimidin-2-ol plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with dihydrofolate reductase, an enzyme involved in the folate pathway, which is crucial for DNA synthesis and repair . The compound’s interaction with dihydrofolate reductase inhibits the enzyme’s activity, leading to a decrease in tetrahydrofolate production.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of dihydrofolate reductase disrupts the folate pathway, leading to reduced DNA synthesis and repair . This disruption can result in cell cycle arrest and apoptosis in rapidly dividing cells, such as cancer cells . Additionally, this compound has been shown to affect cell signaling pathways by modulating the activity of kinases and phosphatases involved in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydrofolate reductase, where it competes with the enzyme’s natural substrate, dihydrofolate . This competitive inhibition prevents the conversion of dihydrofolate to tetrahydrofolate, a critical cofactor in the synthesis of purines and thymidylate . The resulting depletion of tetrahydrofolate disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly dividing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and exposure to light . Long-term studies have shown that this compound can induce sustained inhibition of dihydrofolate reductase, leading to prolonged effects on cellular function . The compound’s efficacy may decrease over time due to degradation and the development of resistance mechanisms in cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydrofolate reductase without causing significant toxicity . At higher doses, this compound can induce toxic effects, including bone marrow suppression, gastrointestinal disturbances, and hepatotoxicity . These adverse effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing toxicity .

Metabolic Pathways

This compound is involved in the folate metabolic pathway, where it inhibits dihydrofolate reductase . This inhibition disrupts the conversion of dihydrofolate to tetrahydrofolate, leading to reduced synthesis of purines and thymidylate . The compound’s interaction with dihydrofolate reductase also affects the levels of other metabolites in the folate pathway, potentially impacting cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its uptake and distribution to specific cellular compartments . The localization and accumulation of this compound within cells can influence its efficacy and toxicity, depending on the concentration and duration of exposure .

Subcellular Localization

This compound is primarily localized in the cytoplasm, where it exerts its inhibitory effects on dihydrofolate reductase . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Diaminopyrimidin-2-ol typically involves the reaction of suitable precursors under controlled conditions. One common method includes the cyclization of appropriate diamine derivatives with formamide or its derivatives. The reaction conditions often require heating and the presence of catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 4,5-Diaminopyrimidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can produce a variety of substituted pyrimidines.

Scientific Research Applications

4,5-Diaminopyrimidin-2-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Industry: The compound is utilized in the production of dyes, pigments, and other materials with specific electronic properties.

Comparison with Similar Compounds

    2,4-Diaminopyrimidine: Another diaminopyrimidine with similar structural features but different reactivity and applications.

    4,6-Diaminopyrimidine: Differing in the position of the amino groups, leading to distinct chemical properties and uses.

Uniqueness: 4,5-Diaminopyrimidin-2-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly valuable in the synthesis of specialized compounds and in applications requiring precise molecular interactions.

Properties

IUPAC Name

5,6-diamino-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-7-4(9)8-3(2)6/h1H,5H2,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOAGFDYQEMSRDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)NC(=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23899-73-2
Record name 4,5-diamino-1,2-dihydropyrimidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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